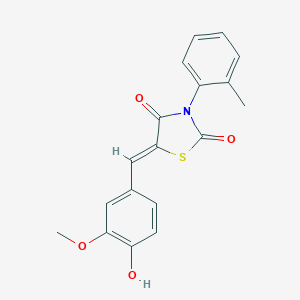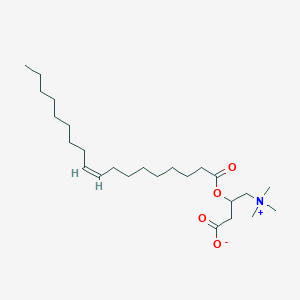![molecular formula C24H19N3O4S B228418 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B228418.png)
5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It is widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in cellular physiology.
Aplicaciones Científicas De Investigación
5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone is widely used in scientific research to study the mechanism of action of nucleoside transporters. Nucleoside transporters are membrane proteins that transport nucleosides and nucleoside analogs across the cell membrane. 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone inhibits the function of nucleoside transporters, allowing researchers to study the role of nucleoside transporters in cellular physiology and the uptake of nucleoside analogs in cancer cells.
Mecanismo De Acción
5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone inhibits the function of nucleoside transporters by binding to the transporter protein and preventing the uptake of nucleosides and nucleoside analogs. This inhibition leads to a decrease in the intracellular concentration of nucleosides and nucleoside analogs, which can have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone are dependent on the specific cell type and the nucleoside transporter isoform being inhibited. In cancer cells, the inhibition of nucleoside transporters by 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone can lead to decreased uptake of nucleoside analogs, which are commonly used in chemotherapy. This can result in decreased efficacy of chemotherapy drugs and the development of drug resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone in lab experiments is its potency and specificity for nucleoside transporters. This allows researchers to selectively inhibit nucleoside transporters and study their function in cellular physiology. One limitation of using 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone is its potential toxicity and off-target effects, which can vary depending on the cell type and experimental conditions.
Direcciones Futuras
For research involving 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone include the development of more potent and selective inhibitors of nucleoside transporters, the identification of new nucleoside transporter isoforms, and the study of the role of nucleoside transporters in other physiological processes, such as immune function and nucleotide metabolism. Additionally, the use of 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone in combination with other drugs or therapies may provide new insights into the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone involves the reaction between 3-nitrobenzyl alcohol and 4-formylbenzoic acid in the presence of a base catalyst to form the intermediate compound 3-nitrobenzyl-4-formylbenzoate. This intermediate compound is then reacted with 1-methyl-3-phenyl-2-thiourea in the presence of a base catalyst to form 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone.
Propiedades
Fórmula molecular |
C24H19N3O4S |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
(5Z)-1-methyl-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C24H19N3O4S/c1-25-22(23(28)26(24(25)32)19-7-3-2-4-8-19)15-17-10-12-21(13-11-17)31-16-18-6-5-9-20(14-18)27(29)30/h2-15H,16H2,1H3/b22-15- |
Clave InChI |
SZJDQVCNERBJRE-JCMHNJIXSA-N |
SMILES isomérico |
CN1/C(=C\C2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])/C(=O)N(C1=S)C4=CC=CC=C4 |
SMILES |
CN1C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C1=S)C4=CC=CC=C4 |
SMILES canónico |
CN1C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C1=S)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




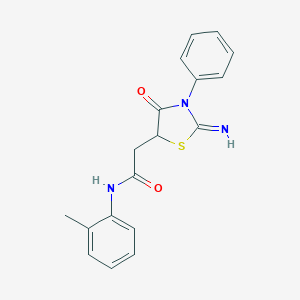
![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)
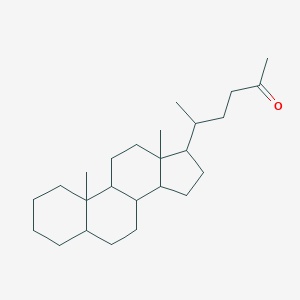
![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![2-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B228346.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![8-(4-Fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228350.png)

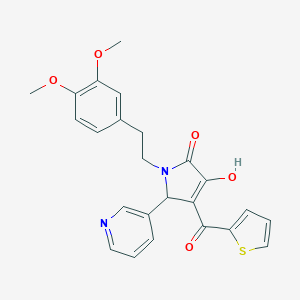
![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228359.png)
